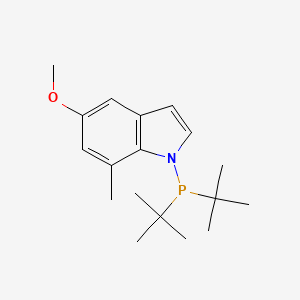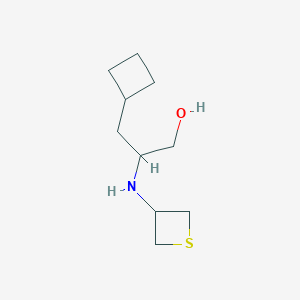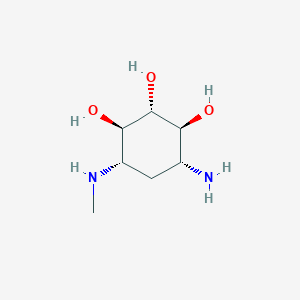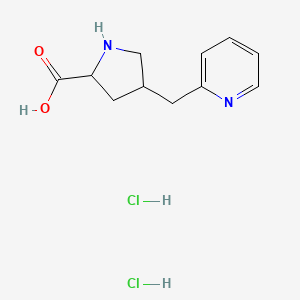
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a phosphanyl group attached to an indole ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable ligand in various catalytic processes.
準備方法
The synthesis of 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole involves several stepsThe reaction conditions typically involve the use of trichlorophosphane as a starting material, which is then reacted with tert-butyl groups under controlled conditions to form the desired phosphanyl intermediate . This intermediate is then coupled with the indole core, which has been pre-functionalized with methoxy and methyl groups, to yield the final product.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用機序
The mechanism by which 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole core provides additional stability and electronic properties that enhance the compound’s effectiveness in these processes .
類似化合物との比較
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole can be compared with other similar compounds, such as:
1,2-bis(di-tert-butylphosphino)ethane: This compound also features di-tert-butylphosphino groups but has an ethane backbone instead of an indole ring.
1,1′-Bis(di-tert-butylphosphino)ferrocene: This compound has a ferrocene core and is used in similar catalytic applications.
The uniqueness of this compound lies in its indole core, which imparts distinct electronic and steric properties that can enhance its performance in specific catalytic processes.
特性
分子式 |
C18H28NOP |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
ditert-butyl-(5-methoxy-7-methylindol-1-yl)phosphane |
InChI |
InChI=1S/C18H28NOP/c1-13-11-15(20-8)12-14-9-10-19(16(13)14)21(17(2,3)4)18(5,6)7/h9-12H,1-8H3 |
InChIキー |
NNQMMVVZXVNWQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N(C=C2)P(C(C)(C)C)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)


![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
